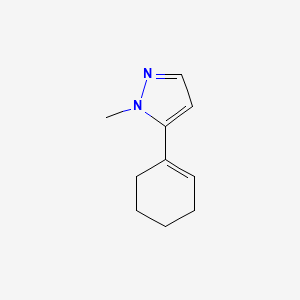

5-(Cyclohexen-1-yl)-1-methylpyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)-1-methylpyrazole |

InChI |

InChI=1S/C10H14N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h5,7-8H,2-4,6H2,1H3 |

InChI Key |

OBIXNGGXFMTENC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Cyclohexen 1 Yl 1 Methylpyrazole

Retrosynthetic Analysis and Identification of Key Precursors for the Cyclohexenyl Pyrazole (B372694) Core

A retrosynthetic analysis of 5-(Cyclohexen-1-yl)-1-methylpyrazole reveals several potential disconnection points, leading to the identification of key precursors. The most common approach for pyrazole synthesis involves the formation of the N1-C5 and N2-C3 bonds, which points to a reaction between a hydrazine derivative and a three-carbon synthon.

The primary disconnection of the pyrazole ring leads to two main precursor types:

1,3-Dicarbonyl Synthon: Disconnecting the C3-N2 and C5-N1 bonds suggests a reaction between methylhydrazine and a 1,3-dicarbonyl compound bearing a cyclohexenyl group. The key precursor would be 1-(cyclohexen-1-yl)-1,3-butanedione .

α,β-Unsaturated Carbonyl Synthon: An alternative disconnection at the N1-C5 and N2-C3 bonds points towards the reaction of methylhydrazine with an α,β-unsaturated carbonyl compound. A suitable precursor in this case would be 1-(cyclohexen-1-yl)but-2-en-1-one .

Further disconnection of these key precursors can lead to simpler, commercially available starting materials. For instance, 1-(cyclohexen-1-yl)-1,3-butanedione can be conceptually derived from the acylation of 1-acetylcyclohexene. Similarly, 1-(cyclohexen-1-yl)but-2-en-1-one can be prepared through an aldol condensation of 1-acetylcyclohexene with acetaldehyde.

| Target Molecule | Disconnection Strategy | Key Precursors |

| This compound | C3-N2 and C5-N1 bond cleavage (Knorr Synthesis) | Methylhydrazine and 1-(cyclohexen-1-yl)-1,3-butanedione |

| This compound | C3-N2 and C5-N1 bond cleavage (from α,β-unsaturated ketone) | Methylhydrazine and 1-(cyclohexen-1-yl)but-2-en-1-one |

| 1-(Cyclohexen-1-yl)-1,3-butanedione | C-C bond cleavage (Claisen Condensation) | 1-Acetylcyclohexene and an acetylating agent (e.g., ethyl acetate) |

| 1-(Cyclohexen-1-yl)but-2-en-1-one | C-C bond cleavage (Aldol Condensation) | 1-Acetylcyclohexene and Acetaldehyde |

Classical Cyclocondensation Approaches

Classical methods for pyrazole synthesis predominantly rely on the cyclocondensation of a hydrazine with a suitable three-carbon electrophilic partner. These methods are well-established and offer a straightforward route to a wide variety of pyrazole derivatives.

Condensation Reactions Utilizing Hydrazines with 1,3-Dicarbonyl Systems and Their Equivalents

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most common and versatile methods for preparing pyrazoles. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the context of synthesizing this compound, the key reaction would be the cyclocondensation of 1-(cyclohexen-1-yl)-1,3-butanedione with methylhydrazine.

The reaction typically proceeds by initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. A significant challenge in this synthesis is the potential for the formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used. In this specific case, the reaction of 1-(cyclohexen-1-yl)-1,3-butanedione with methylhydrazine can yield both 5-(Cyclohexen-1-yl)-1,3-dimethylpyrazole and 3-(Cyclohexen-1-yl)-1,5-dimethylpyrazole. The regioselectivity is often influenced by the steric and electronic nature of the substituents on the dicarbonyl compound and the reaction conditions. Generally, the more reactive carbonyl group (often the less sterically hindered one) reacts first with the more nucleophilic nitrogen of methylhydrazine.

| Reactant 1 | Reactant 2 | Product(s) | Typical Conditions |

| 1-(Cyclohexen-1-yl)-1,3-butanedione | Methylhydrazine | 5-(Cyclohexen-1-yl)-1,3-dimethylpyrazole & 3-(Cyclohexen-1-yl)-1,5-dimethylpyrazole (regioisomers) | Acetic acid, reflux |

Approaches Involving α,β-Unsaturated Carbonyl Compounds

Another classical and widely used method for pyrazole synthesis involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines. This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring.

For the synthesis of this compound, the precursor would be an α,β-unsaturated ketone such as 1-(cyclohexen-1-yl)but-2-en-1-one. The reaction with methylhydrazine would initially form a pyrazoline intermediate. This intermediate can then be oxidized to the corresponding pyrazole. The choice of oxidizing agent can vary, with common examples including air, iodine, or potassium permanganate. This method can also lead to regioisomeric products, depending on the initial site of nucleophilic attack by the substituted hydrazine.

| Reactant 1 | Reactant 2 | Intermediate | Product | Typical Conditions |

| 1-(Cyclohexen-1-yl)but-2-en-1-one | Methylhydrazine | Pyrazoline | 5-(Cyclohexen-1-yl)-1,3-dimethylpyrazole | 1. Michael addition 2. Oxidation (e.g., I2) |

Advanced Synthetic Pathways

Modern synthetic chemistry has introduced more sophisticated and often more efficient methods for the construction of heterocyclic rings, including pyrazoles. These advanced pathways can offer advantages in terms of regioselectivity, functional group tolerance, and milder reaction conditions.

1,3-Dipolar Cycloaddition Reactions (e.g., with Diazo Compounds, Nitrile Imines, Sydnones)

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the synthesis of five-membered heterocyclic rings. For the synthesis of pyrazoles, common 1,3-dipoles include diazo compounds, nitrile imines, and sydnones.

To synthesize this compound via this route, one could envision the reaction of a cyclohexenyl-containing dipolarophile with a suitable 1,3-dipole. For example, the reaction of 1-ethynylcyclohexene with a diazo compound like diazomethane would, in principle, yield a pyrazole. However, to introduce the methyl group at the N1 position, a substituted diazo compound or subsequent N-methylation would be necessary.

A more direct approach would involve the reaction of a nitrile imine with a cyclohexenyl-substituted alkyne. For instance, the in-situ generation of acetaldehyde N-methylhydrazone chloride (a precursor to a nitrile imine) in the presence of 1-ethynylcyclohexene could lead to the desired pyrazole. The regioselectivity of such cycloadditions is governed by the frontier molecular orbitals of the dipole and dipolarophile.

| 1,3-Dipole Precursor | Dipolarophile | Product |

| Acetaldehyde N-methylhydrazone chloride | 1-Ethynylcyclohexene | 5-(Cyclohexen-1-yl)-1,3-dimethylpyrazole |

Transition Metal-Catalyzed Coupling Reactions for Ring Construction and Functionalization

Transition metal-catalyzed reactions have revolutionized organic synthesis, and the construction of pyrazoles is no exception. These methods often involve the coupling of various components to assemble the pyrazole ring or to functionalize a pre-existing pyrazole core.

One potential strategy for the synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction. For instance, a pre-functionalized pyrazole, such as 5-bromo-1-methylpyrazole, could be coupled with a cyclohexenylboronic acid or a cyclohexenyl stannane derivative under Suzuki or Stille coupling conditions, respectively. This approach offers excellent control over the substitution pattern.

Alternatively, transition metal-catalyzed C-H activation and functionalization of a pre-formed 1-methylpyrazole (B151067) could be employed. nih.govdntb.gov.uabohrium.com This would involve the direct coupling of a C-H bond on the pyrazole ring with a cyclohexenyl-containing partner. However, achieving regioselectivity at the C5 position can be challenging and often requires the use of directing groups.

| Pyrazole Precursor | Coupling Partner | Catalyst/Reaction Type | Product |

| 5-Bromo-1-methylpyrazole | Cyclohexenylboronic acid | Pd(PPh3)4 / Suzuki | This compound |

| 1-Methylpyrazole | Cyclohexene (via C-H activation) | Pd(OAc)2 / C-H activation | This compound |

Strategies for Stereoselective and Regioselective Introduction of the Cyclohexenyl Moiety

Achieving the desired regiochemistry, placing the cyclohexenyl group at the C5 position of the pyrazole ring, is a critical challenge. The two primary strategies for constructing the pyrazole core—the Knorr synthesis and 1,3-dipolar cycloaddition—offer pathways to control this outcome.

One of the most classic and versatile methods for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.govyoutube.com To synthesize the target molecule's backbone, 3-(cyclohexen-1-yl)-1,3-dicarbonyl compound would be reacted with hydrazine. The regioselectivity of this reaction (i.e., whether the substituent ends up at the C3 or C5 position) is dictated by the differential reactivity of the two carbonyl groups and the reaction conditions, such as pH. google.comgoogle.com By carefully selecting a 1,3-dicarbonyl precursor with distinct electronic and steric environments at the carbonyl carbons, the nucleophilic attack by the substituted nitrogen of the hydrazine can be directed, leading to the preferential formation of the desired 5-(Cyclohexen-1-yl)pyrazole isomer.

Another powerful strategy for regiocontrolled pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne or alkene. thieme.de In this approach, a cyclohexenyl-substituted alkyne could be reacted with diazomethane. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole (diazo compound) and the dipolarophile (alkyne). This method can provide a high degree of control, often leading to a single regioisomer. organic-chemistry.org

Alternatively, modern cross-coupling reactions offer a route to introduce the cyclohexenyl group onto a pre-functionalized pyrazole ring. For instance, a palladium-catalyzed Suzuki or Stille coupling could be employed to react a 5-halopyrazole (e.g., 5-bromo-1H-pyrazole) with a cyclohexenylboronic acid or cyclohexenylstannane derivative. Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and allow for the introduction of alkenyl motifs. bohrium.compolyu.edu.hknih.gov This approach fixes the position of the substituent from the start, ensuring perfect regioselectivity.

While these methods address regioselectivity, achieving stereoselectivity in the cyclohexenyl moiety itself would depend on the stereochemistry of the starting materials or the use of asymmetric catalysts during its synthesis, though specific applications for this particular substitution are not widely detailed.

Specific N-Alkylation and Methylation Methods for the Pyrazole N1 Position

The selective methylation of the N1 nitrogen of the pyrazole ring is a persistent challenge in synthetic chemistry, as the adjacent nitrogen atoms often have similar reactivity, leading to mixtures of N1 and N2 isomers. acs.org Traditional methylating agents such as methyl halides and dimethyl sulfate are commonly used but typically provide poor selectivity. acs.org

For a 3(5)-substituted pyrazole like 5-(Cyclohexen-1-yl)-1H-pyrazole, direct methylation would likely yield a mixture of 1,5- and 1,3-disubstituted regioisomers, which can be difficult to separate. reddit.com The ratio of these isomers is influenced by steric hindrance from the adjacent substituent and the reaction conditions.

To overcome this challenge, modern methods have been developed that offer high N1-selectivity. A particularly effective strategy involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govresearcher.life These reagents significantly improve the selectivity of N-alkylation. The reaction proceeds by alkylation with the bulky silylmethyl group, which sterically favors the less hindered N1 position. This is followed by a protodesilylation step using a fluoride source and water to reveal the N-methyl group. This method has been shown to achieve N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 for a range of pyrazole substrates. acs.orgnih.govresearcher.life

The table below compares common methylation methods for 3(5)-substituted pyrazoles.

| Methylating Agent | Typical Conditions | Reported N1:N2 Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Dimethyl Sulfate (DMS) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Poor (e.g., ~3:1) acs.org | Inexpensive, readily available | Poor regioselectivity, toxic |

| Methyl Iodide (MeI) | Base (e.g., NaH), Solvent (e.g., DMF) | Poor to moderate | Highly reactive | Poor regioselectivity, toxic |

| α-chloromethyl(trimethyl)silane | Base (e.g., Cs₂CO₃), then Fluoride (e.g., TBAF) | Excellent (92:8 to >99:1) acs.orgnih.govresearcher.life | High N1-regioselectivity, mild conditions | Two-step process, more expensive reagent |

Modern Methodological Enhancements in Synthesis

Recent advancements in synthetic chemistry offer powerful tools for producing pyrazole derivatives more efficiently, safely, and sustainably.

Application of Flow Chemistry for Scalable and Efficient Synthesis

Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering enhanced control over reaction parameters, improved safety, and efficient scalability. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over temperature, pressure, and residence time. This technology is particularly advantageous for reactions that are exothermic or involve hazardous intermediates, such as diazo compounds, as the small reactor volume minimizes risks. mdpi.comnih.gov

The synthesis of pyrazoles has been successfully adapted to flow chemistry, demonstrating significant reductions in reaction time and improvements in yield and purity. For example, a two-stage flow process has been developed for synthesizing substituted pyrazoles from acetophenones. galchimia.com In this setup, the initial condensation to form an enaminone intermediate and the subsequent cyclization with hydrazine are performed in sequential reactor coils, allowing for optimization of each step independently. galchimia.com This continuous process can generate gram quantities of the product more rapidly and safely than batch methods. mdpi.com

The table below illustrates the advantages of flow chemistry compared to batch processing for a representative pyrazole synthesis.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days mdpi.com | Minutes to hours mdpi.comnih.gov |

| Scalability | Difficult, requires process re-optimization | Straightforward by extending run time |

| Safety | Higher risk with hazardous reagents/exotherms | Improved safety due to small reaction volumes mdpi.com |

| Process Control | Difficult to control temperature and mixing | Precise control over temperature, pressure, and mixing galchimia.com |

| Yield/Purity | Often lower due to side reactions | Often higher due to superior control galchimia.com |

Green Chemistry Principles in Synthetic Design (e.g., Catalyst-Free Approaches, Microwave-Assisted Synthesis)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been successfully applied to pyrazole synthesis through methods like microwave-assisted synthesis and the use of environmentally benign solvents and catalysts.

Microwave-assisted synthesis has become a significant tool for accelerating organic reactions. mdpi.com By directly heating the reaction mixture with microwave irradiation, this technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. dergipark.org.trnih.gov Numerous pyrazole syntheses, including Knorr-type condensations, have been successfully performed under microwave irradiation, often under solvent-free ("neat") conditions, which further enhances the environmental friendliness of the process by eliminating solvent waste. researchgate.netresearchgate.net

Developing catalyst-free reactions is another key aspect of green chemistry. Some pyrazole syntheses can be conducted without a catalyst, simply by heating the reactants in a suitable green solvent like water or ethanol. These methods are operationally simple and avoid the cost and potential toxicity associated with metal or acid catalysts.

The following table summarizes several green approaches to pyrazole synthesis.

| Green Approach | Typical Conditions | Key Advantages | Reference Example |

|---|---|---|---|

| Microwave-Assisted (Solvent-Free) | Neat reaction, microwave irradiation (2-10 min) | Extremely fast, no solvent waste, high energy efficiency | Reaction of β-keto esters with hydrazines researchgate.net |

| Microwave-Assisted (Green Solvent) | Ethanol/water, microwave irradiation (5-20 min) | Fast reaction times, use of benign solvents | Condensation of chalcones with hydrazine hydrate nih.gov |

| Catalyst-Free (Aqueous Media) | Reflux in water or ethanol/water | Avoids catalyst cost and toxicity, environmentally safe solvent | Multicomponent synthesis of pyranopyrazoles |

| Ultrasound Irradiation | Aqueous media, sonication | Energy efficient, mild conditions, often faster than thermal methods | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives researchgate.net |

Optimization of Reaction Conditions, Yields, and Purity in Preparative Chemistry

The successful synthesis of this compound on a preparative scale requires careful optimization of reaction conditions to maximize yield and purity while minimizing side products. Key parameters that are systematically varied include the choice of reagents, solvents, catalysts, temperature, and reaction time. researchgate.net

For a Knorr-type condensation, optimization would involve screening different acid or base catalysts to find one that promotes the cyclization and subsequent dehydration steps efficiently. nih.gov The solvent choice is also crucial; while protic solvents like ethanol are common, aprotic solvents like N,N-dimethylacetamide (DMAc) have been shown to improve results in some cases. nih.gov The stoichiometry of the reactants, such as using a slight excess of the hydrazine component, can help drive the reaction to completion. acs.org Temperature and reaction time are balanced to ensure the reaction proceeds at a reasonable rate without causing decomposition of reactants or products. acs.org

The purity of the final product is a direct consequence of this optimization. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor the reaction progress, identify the formation of byproducts, and guide the adjustment of conditions to favor the desired product. For many pyrazole derivatives, a purity of ≥95% is often targeted for subsequent applications. nih.gov

A hypothetical optimization study for the synthesis of a 3,5-disubstituted pyrazole is outlined in the table below.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Ethanol | None | 80 | 24 | 45 | 80 |

| 2 | Ethanol | Acetic Acid (cat.) | 80 | 12 | 75 | 90 |

| 3 | DMAc | HCl (cat.) | 25 | 6 | 88 | 95 |

| 4 | DMAc | HCl (cat.) | 50 | 2 | 92 | >98 |

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

After the synthesis, a robust isolation and purification strategy is essential to obtain this compound in high purity. The choice of technique depends on the physical properties of the product and the nature of any impurities or side products, such as regioisomers.

Isolation: The initial workup typically involves removing the solvent under reduced pressure. The crude product may then be partitioned between an organic solvent and water to remove inorganic salts and water-soluble reagents. If the pyrazole product is basic, an acid wash can remove unreacted basic starting materials, or conversely, an alkaline wash can remove acidic impurities.

Purification:

Crystallization: This is a preferred method for purifying solid pyrazole derivatives. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. In some cases, pyrazoles are converted into their acid addition salts (e.g., hydrochloride salts) to induce crystallization, after which the pure pyrazole can be liberated by neutralization. google.com

Column Chromatography: This is the most common and versatile method for purifying pyrazoles, especially for separating mixtures of regioisomers (e.g., N1- vs. N2-methylated pyrazoles) which often exhibit different polarities. uab.cat The crude mixture is loaded onto a stationary phase, typically silica gel, and eluted with a solvent system of appropriate polarity (e.g., mixtures of hexane and ethyl acetate). Fractions are collected and analyzed by TLC to isolate the pure product.

Chiral Chromatography: If the synthesis could result in enantiomers (for example, if the cyclohexenyl ring contained a chiral center), specialized chiral chromatography techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase would be required to separate them. chromatographyonline.comnih.gov

The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. nih.govslideshare.net

Reaction Chemistry and Chemical Transformations of 5 Cyclohexen 1 Yl 1 Methylpyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole nucleus is generally reactive towards electrophiles. chim.itimperial.ac.uk The position of electrophilic attack is dictated by the electronic distribution within the ring, which is influenced by the substituents.

Regioselectivity and Directing Effects of Substituents

In pyrazoles, electrophilic substitution preferentially occurs at the C4 position, which is the most electron-rich carbon atom. chim.itpharmaguideline.comrrbdavc.org The nitrogen atoms in the ring have a combined electron-donating effect that increases the electron density at C4, while reducing it at C3 and C5. pharmaguideline.com

For 5-(Cyclohexen-1-yl)-1-methylpyrazole, the directing effects of the substituents must be considered. The methyl group at the N1 position is an electron-donating group, which further activates the pyrazole ring towards electrophilic attack. The cyclohexenyl group at the C5 position is primarily a weakly electron-donating alkyl substituent. The combined effect of these groups reinforces the inherent preference for electrophilic substitution at the C4 position. Attack at C3 or C5 would lead to a less stable cationic intermediate. rrbdavc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,5-disubstituted Pyrazoles

| Position of Electrophilic Attack | Stability of Intermediate | Expected Product |

|---|---|---|

| C4 | Most stable arenium ion | Major product |

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, chlorination with reagents like N-chlorosuccinimide would be expected to yield the 4-chloro derivative. mdpi.com

Nucleophilic Addition and Substitution Reactions

The electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophilic attack. chim.ittandfonline.com Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is rare and typically requires the presence of strong electron-withdrawing groups to activate the ring. tandfonline.com In the case of this compound, the presence of electron-donating methyl and cyclohexenyl groups further deactivates the ring towards nucleophilic substitution.

However, nucleophilic attack can be facilitated on substituted pyrazoles under specific conditions. For example, if a good leaving group, such as a halogen, were present on the pyrazole ring (e.g., at the C4 position), nucleophilic substitution could be achieved, although it would likely require harsh reaction conditions. tandfonline.com

Transformations Involving the Cyclohexenyl Moiety

The cyclohexenyl group provides a reactive site for a variety of chemical transformations, independent of the pyrazole ring's aromaticity.

Electrophilic Addition Reactions to the Olefinic Double Bond

The double bond in the cyclohexenyl ring is susceptible to electrophilic addition reactions. ucla.eduyoutube.comlasalle.eduyoutube.com An electrophile will be attracted to the electron-rich pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.com Common electrophilic additions include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst).

For example, the reaction with bromine (Br₂) would be expected to proceed via a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond. lasalle.edu The addition of HBr would likely follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the double bond and the bromide to the more substituted carbon, although in a cyclic system, this leads to a mixture of diastereomers.

Table 2: Expected Products of Electrophilic Addition to the Cyclohexenyl Moiety

| Reagent | Intermediate | Product | Stereochemistry |

|---|---|---|---|

| HBr | Carbocation | 1-Bromo-2-(1-methyl-1H-pyrazol-5-yl)cyclohexane | Mixture of diastereomers |

| Br₂ | Cyclic bromonium ion | 1,2-Dibromo-3-(1-methyl-1H-pyrazol-5-yl)cyclohexane | anti-addition |

Oxidation and Reduction Pathways of the Cyclohexene Ring

The cyclohexene ring can undergo both oxidation and reduction reactions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would reduce the double bond to yield 5-cyclohexyl-1-methylpyrazole.

Oxidation of the cyclohexene ring can lead to a variety of products depending on the oxidizing agent and reaction conditions. Milder oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) would form an epoxide. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or ozone (O₃), can cleave the double bond, potentially leading to the formation of dicarboxylic acids. For instance, oxidative cleavage could ultimately yield a derivative of adipic acid. researchgate.net

Metalation and Cross-Coupling Reactions for Further Functionalization

Modern cross-coupling reactions provide powerful tools for the further functionalization of this compound. These reactions typically involve the initial formation of an organometallic reagent through metalation, followed by a transition-metal-catalyzed coupling with a suitable partner.

Deprotonation of the pyrazole ring can be achieved at the C3 or C5 positions with a strong base like n-butyllithium, although the acidity of the C5 proton is generally higher. encyclopedia.pub However, in this case, the C5 position is already substituted. Therefore, metalation would likely occur at the C3 position. The resulting pyrazolyl-lithium species can then be used in various reactions.

Alternatively, if a halogen is introduced at the C4 position, this can serve as a handle for transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, or Heck couplings. rsc.orgbeilstein-journals.orgresearchgate.net For example, a 4-bromo-5-(cyclohexen-1-yl)-1-methylpyrazole could be coupled with an arylboronic acid under Suzuki-Miyaura conditions to introduce an aryl group at the C4 position. rsc.org

Table 3: Potential Cross-Coupling Reactions for Functionalization

| Coupling Reaction | Substrate | Reagent | Catalyst | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-5-(cyclohexen-1-yl)-1-methylpyrazole | Arylboronic acid | Pd catalyst | 4-Aryl-5-(cyclohexen-1-yl)-1-methylpyrazole |

These cross-coupling strategies offer a versatile approach to synthesizing a wide range of derivatives of this compound with potential applications in medicinal chemistry and materials science.

Thermal and Photochemical Reactivity Studies

Specific experimental studies on the thermal and photochemical reactivity of this compound are not extensively documented in publicly available literature. However, insights into its potential behavior can be extrapolated from studies on related pyrazole derivatives and general principles of organic photochemistry and thermal decomposition.

Thermal Reactivity:

Photochemical Reactivity:

The photochemical behavior of pyrazoles can involve various transformations, including photoisomerization, photocleavage, and cycloaddition reactions. Studies on phenyl-substituted 1-methylpyrazoles have demonstrated that upon UV irradiation, they can undergo rearrangement to form imidazoles or fragment into smaller nitrile and isocyanide species.

For this compound, two primary chromophores are present: the pyrazole ring and the cyclohexenyl double bond. The pyrazole ring is likely to be the primary absorber of UV light in the typical wavelength range used for organic photochemical reactions. Based on the reactivity of analogous compounds, potential photochemical transformations could include:

Photoisomerization: Similar to other five-membered heteroaromatics, photolytic conditions could induce rearrangement of the pyrazole ring to an imidazole or other isomeric heterocycles.

Photocleavage: The pyrazole ring might undergo fragmentation upon absorption of UV radiation, leading to the formation of various open-chain products.

[2+2] Cycloaddition: The cyclohexenyl double bond could potentially undergo intramolecular [2+2] photocycloaddition with the pyrazole ring, although this is generally less common for aromatic pyrazoles. Intermolecular [2+2] cycloadditions with other alkenes are also a possibility.

It is important to note that the absence of specific experimental data for this compound means these potential reaction pathways are inferred from the behavior of related compounds.

| Potential Reaction Type | Reactant | Conditions | Potential Products |

| Thermal Decomposition | This compound | High Temperature | Fragmentation products, potentially including 1-methylpyrazole (B151067) and cyclohexadiene |

| Photochemical Isomerization | This compound | UV Irradiation | Imidazole derivatives, other heterocyclic isomers |

| Photochemical Cleavage | This compound | UV Irradiation | Open-chain nitrile and isocyanide compounds |

Derivatization Strategies for the Creation of Novel Ligands and Precursors to Advanced Materials

The functionalization of this compound offers a versatile platform for the synthesis of novel ligands for coordination chemistry and as precursors for advanced materials. Derivatization can be targeted at either the pyrazole ring or the cyclohexenyl substituent.

Derivatization of the Pyrazole Ring:

The pyrazole ring can be functionalized through various organic reactions. The electron-donating effect of the N-methyl group and the alkyl substituent at C5 directs electrophilic substitution primarily to the C4 position.

Halogenation: Bromination or chlorination at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 4-halo-5-(cyclohexen-1-yl)-1-methylpyrazole is a valuable intermediate for further transformations, such as cross-coupling reactions.

Nitration and Sulfonation: While harsher conditions are required compared to more activated aromatic systems, nitration and sulfonation at the C4 position can introduce nitro and sulfonic acid groups, respectively. These functional groups can serve as coordination sites or be further modified.

Metalation and Cross-Coupling: Directed ortho-metalation is not applicable due to the N-methyl group. However, lithiation at the C3 position can be achieved using strong bases, followed by quenching with an electrophile. More commonly, the 4-halo derivatives can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents, including aryl, vinyl, and alkynyl groups.

Derivatization of the Cyclohexenyl Ring:

The cyclohexenyl moiety provides several avenues for functionalization, transforming the hydrophobic alkyl group into a versatile functional handle.

Epoxidation: The double bond can be readily epoxidized using peroxy acids like m-CPBA. The resulting epoxide can be opened by various nucleophiles to introduce diverse functional groups.

Diels-Alder Reaction: The cyclohexenyl double bond can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of bicyclic structures. This strategy can be employed to build complex molecular architectures.

Allylic Functionalization: The allylic positions of the cyclohexenyl ring are susceptible to radical or oxidative functionalization. For example, allylic bromination using NBS can introduce a bromine atom, which can then be substituted by other nucleophiles.

These derivatization strategies allow for the tailored synthesis of molecules with specific properties, making this compound a valuable scaffold in medicinal chemistry and materials science.

| Derivatization Strategy | Target Site | Reagents | Product Type | Potential Application |

| Halogenation | Pyrazole C4 | NBS, NCS | 4-Halopyrazole | Intermediate for cross-coupling |

| Suzuki Coupling | Pyrazole C4 (from halo-derivative) | Arylboronic acid, Pd catalyst | 4-Arylpyrazole | Ligand for metal complexes |

| Epoxidation | Cyclohexenyl C=C | m-CPBA | Epoxide | Precursor for functional materials |

| Allylic Bromination | Cyclohexenyl allylic C-H | NBS | Allylic bromide | Intermediate for nucleophilic substitution |

Computational and Theoretical Chemistry Studies of 5 Cyclohexen 1 Yl 1 Methylpyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com DFT has become a go-to method for analyzing the electronic structure of organic compounds due to its balance of computational efficiency and accuracy. eurasianjournals.com These calculations provide a foundational understanding of the molecule's behavior at the atomic level. For pyrazole derivatives, computational chemistry enables the exploration of conformational space and the prediction of molecular properties. eurasianjournals.com

DFT calculations are employed to model the electronic structure and electron density distribution of pyrazole derivatives. eurasianjournals.com These calculations help in understanding how electrons are distributed across the molecule, which is crucial for predicting its chemical behavior. The molecular electrostatic potential (MEP) surface, for instance, can be generated to identify electrophilic and nucleophilic sites, offering insights into potential intermolecular interactions. For related pyrazole compounds, studies have shown that the distribution of electron density is key to understanding their reactivity and potential as anticancer agents.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. researchgate.net For pyrazole derivatives, FMO analysis has been used to understand their electronic, optical, and chemical properties. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: Data is representative of a generic pyrazole derivative and is intended for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The cyclohexene ring in 5-(Cyclohexen-1-yl)-1-methylpyrazole is not planar, leading to various possible conformations. Conformational analysis is essential to identify the most stable three-dimensional structures of the molecule. This can be achieved through computational methods that explore the potential energy surface of the molecule.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. eurasianjournals.com By simulating the movement of atoms, MD can provide insights into the flexibility and stability of different conformations of pyrazole derivatives in various environments. eurasianjournals.comeurasianjournals.com These simulations are valuable for understanding how the molecule might behave in a biological system or in solution. nih.gov For instance, MD simulations have been used to explore the binding modes of pyrazole-containing compounds with biological targets like proteins. nih.govtandfonline.com

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and regiochemistry of a compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. nih.gov DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. bohrium.comresearchgate.net These predicted spectra can be compared with experimental data to confirm the correct assignment of signals, which is particularly useful for complex molecules where spectral interpretation can be challenging. For phenyl-substituted pyrazoles, correlations have been found between calculated torsional angles and the differences in ¹³C chemical shifts of ortho and meta carbon atoms. researchgate.net

Table 2: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts for a Pyrazole Derivative

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| H-3 (pyrazole) | 7.5 | 7.6 |

| H-4 (pyrazole) | 6.2 | 6.3 |

| CH₃ | 3.8 | 3.9 |

Note: Data is hypothetical and for illustrative purposes to show the correlation between calculated and experimental values.

Theoretical vibrational frequency calculations are used to simulate Infrared (IR) and Raman spectra. nih.govarxiv.org DFT methods can predict the vibrational modes of a molecule, which correspond to the peaks observed in experimental IR and Raman spectra. mdpi.com By comparing the calculated and experimental spectra, each vibrational band can be assigned to a specific molecular motion, such as stretching or bending of particular bonds. This detailed assignment helps to confirm the molecular structure and provides insights into the bonding characteristics of the molecule. For pyrazolone compounds, semi-empirical methods have been used to simulate IR spectra, showing good agreement with experimental data. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for a Pyrazole Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C=N) | 1580 | C=N stretching |

| ν(C=C) | 1500 | C=C stretching |

| δ(C-H) | 1450 | C-H in-plane bending |

| γ(C-H) | 850 | C-H out-of-plane bending |

Note: Frequencies are representative and intended to illustrate the type of data obtained from vibrational calculations.

UV-Vis Absorption Predictions and Electronic Transitions

Computational quantum chemistry provides powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules, offering insights into their electronic structure and transitions. For pyrazole derivatives, time-dependent density functional theory (TD-DFT) is a commonly employed method to simulate UV-Vis spectra. nih.govresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as n → π* and π → π* transitions. researchgate.net

Studies on various substituted pyrazoles have shown that the nature and position of substituents on the pyrazole ring significantly influence the absorption spectra. researchgate.net For a compound like this compound, the electronic transitions would primarily involve the pyrazole ring's π system and the non-bonding electrons of the nitrogen atoms. The cyclohexenyl and methyl groups, being largely aliphatic, are expected to have a less direct, but still noticeable, effect on the electronic transitions compared to more strongly electron-donating or withdrawing groups.

Table 1: Representative Predicted UV-Vis Absorption Data for a Generic Substituted Pyrazole

| Computational Method | Basis Set | Predicted λmax (nm) | Predominant Transition Type |

| TD-DFT (B3LYP) | 6-311G(d,p) | 220 | π → π |

| TD-DFT (B3LYP) | 6-311G(d,p) | 285 | n → π |

| CIS | 6-311G(d,p) | 215 | π → π |

| CIS | 6-311G(d,p) | 278 | n → π |

Note: This table is illustrative and based on general findings for pyrazole derivatives; it does not represent empirically measured data for this compound.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

Computational modeling is a cornerstone in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. Density functional theory (DFT) calculations are frequently used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netnih.gov This allows for a detailed understanding of the reaction pathway and the factors that control its regioselectivity and stereoselectivity.

For the synthesis of pyrazoles, which can often be achieved through cycloaddition reactions, computational studies can help to distinguish between different possible mechanisms, such as stepwise or concerted pathways. organic-chemistry.org For instance, in the synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins, a plausible mechanism involving a key nitropyrazolidine intermediate has been proposed and supported by computational analysis. organic-chemistry.org

Transition state analysis provides the activation energy of a reaction, which is a critical parameter for predicting reaction rates. By calculating the vibrational frequencies of the transition state structure, it can be confirmed that it is a true first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state connects the correct reactants and products. researchgate.net

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models (e.g., IEFPCM)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEFPCM), are widely used to account for these solvent effects in computational studies. gaussian.comwikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. gaussian.comwikipedia.org

The IEFPCM method is a robust approach for modeling the electrostatic interactions between the solute and the solvent. gaussian.com For a molecule like this compound, using IEFPCM in conjunction with DFT calculations would allow for the prediction of how its geometry, electronic properties, and reactivity change in different solvents. For example, the stability of different conformers or tautomers can be solvent-dependent.

Research on other pyrazole derivatives has shown that solvation energies calculated using models like the Solvation Model based on Density (SMD) can predict the solubility in various solvents. researchgate.net Negative solvation energies suggest that the solvent is favorable for solubilization. researchgate.net Such calculations would be invaluable in understanding the behavior of this compound in different chemical environments.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. imedpub.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions. nih.gov

In a crystal of this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions such as C-H···N and C-H···π interactions, as well as H···H contacts. Hirshfeld surface analysis would be instrumental in identifying and quantifying these interactions, providing a detailed picture of the supramolecular architecture.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Pyrazole

| Contact Type | Contribution (%) |

| H···H | 37.1 |

| O···H/H···O | 31.3 |

| Br···H/H···Br | 13.5 |

| C···H/H···C | 10.6 |

Note: This table is based on data for dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate and serves as an example of the type of data obtained from Hirshfeld surface analysis. nih.gov The specific contributions for this compound would differ.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Cyclohexen 1 Yl 1 Methylpyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Comprehensive 1D NMR Techniques (¹H, ¹³C, ¹⁵N) for Structural Assignment

For a definitive structural assignment of 5-(Cyclohexen-1-yl)-1-methylpyrazole, one-dimensional NMR techniques would be essential. A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the methyl group attached to the nitrogen, and the protons of the cyclohexenyl group. The chemical shifts, integration, and coupling patterns of these signals would provide crucial information about the electronic environment and connectivity of the protons. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The anticipated chemical shifts would differentiate the aromatic carbons of the pyrazole ring from the aliphatic carbons of the cyclohexenyl substituent and the methyl group. While less common, ¹⁵N NMR could provide valuable insight into the electronic structure of the nitrogen-containing pyrazole ring.

Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | 7.0-7.5 | Doublet |

| Pyrazole-H | 5.9-6.2 | Doublet |

| Cyclohexenyl-H (vinylic) | 5.5-6.0 | Multiplet |

| N-CH₃ | 3.7-4.0 | Singlet |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Pyrazole-C (quaternary) | 140-150 |

| Pyrazole-C | 130-140 |

| Pyrazole-C | 100-110 |

| Cyclohexenyl-C (vinylic) | 120-140 |

| N-CH₃ | 35-45 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Determination

To assemble the complete molecular structure, two-dimensional NMR experiments would be necessary. A Correlation Spectroscopy (COSY) experiment would establish proton-proton couplings, revealing which protons are adjacent to one another within the cyclohexenyl ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, which would definitively link the cyclohexenyl ring to the pyrazole core at the C5 position and confirm the position of the methyl group on the N1 nitrogen. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide information about the through-space proximity of protons, helping to define the preferred conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its molecular formula, C₁₀H₁₄N₂, by distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) would involve isolating the molecular ion of the compound and subjecting it to fragmentation. The resulting fragmentation pattern would provide valuable structural information, as the molecule would be expected to break apart in predictable ways. For instance, cleavage of the cyclohexenyl ring or loss of the methyl group would produce characteristic fragment ions, further corroborating the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations in both the aromatic (pyrazole) and aliphatic (cyclohexenyl and methyl) regions. C=C stretching vibrations for the pyrazole ring and the cyclohexenyl double bond would also be prominent. C-N stretching vibrations associated with the pyrazole ring would also be observable. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C double bond in the cyclohexenyl ring, which often gives a strong Raman signal.

Hypothetical IR/Raman Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Stretch (alkene) | 1640-1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems.

For this compound, the primary chromophores are the 1-methylpyrazole (B151067) ring and the cyclohexene double bond. The pyrazole ring itself is an aromatic heterocycle and is expected to exhibit π → π* transitions. The isolated cyclohexene contains a C=C double bond, which also undergoes a π → π* transition, typically in the vacuum UV region.

The key aspect for analysis in this molecule would be the degree of electronic conjugation between the pyrazole ring and the cyclohexene double bond. If the two moieties are arranged in a way that allows for significant orbital overlap, the conjugated system would be extended. This extension of conjugation typically results in a bathochromic (red) shift, meaning the absorption maximum (λmax) moves to a longer wavelength and the molar absorptivity (ε) increases. The planarity of the bond between the two rings is crucial for effective conjugation.

A hypothetical UV-Vis spectrum would be compared against the spectra of model compounds like 1-methylpyrazole and cyclohexene to quantify the effect of conjugation. For instance, 1H-Pyrazole is reported to have an absorption maximum around 210 nm nist.gov. Cyclohexene's absorption is typically below 200 nm nist.gov. For this compound, one would anticipate a λmax shifted to a wavelength longer than that of its individual components, likely in the 220-260 nm range, depending on the solvent and the dihedral angle between the ring systems.

Table 1: Hypothetical UV-Vis Absorption Data

| Compound | Expected λmax (nm) | Type of Transition |

|---|---|---|

| 1-Methylpyrazole | ~210-220 | π → π* |

| Cyclohexene | < 200 | π → π* |

Note: This table is illustrative and not based on experimental data for the target compound.

X-Ray Crystallography for Definitive Solid-State Structure Determination and Regiochemical Confirmation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal confirmation of the compound's structure, including the regiochemistry of the substitution (i.e., confirming the cyclohexenyl group is at the 5-position and the methyl group is at the 1-position of the pyrazole ring).

A single crystal of this compound would be required for the analysis. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The key structural parameters obtained would include:

Bond Lengths and Angles: To confirm they fall within expected ranges for similar structures. For example, C-N and C=C bond lengths in the pyrazole ring, and C=C bond length in the cyclohexene ring.

Dihedral Angle: The torsion or dihedral angle between the plane of the pyrazole ring and the C=C bond of the cyclohexene ring is of particular interest. This angle would definitively describe the degree of planarity and thus the potential for electronic conjugation discussed in the UV-Vis section.

Crystal Packing: The analysis would also reveal intermolecular interactions, such as hydrogen bonds (if any) or π-π stacking, which govern how the molecules are arranged in the crystal lattice.

Numerous studies on substituted pyrazoles have utilized X-ray crystallography to confirm their molecular structures and analyze their conformations spast.orgresearchgate.nettandfonline.comnih.govnih.govcardiff.ac.uk.

Table 2: Representative Crystallographic Data for a Substituted Pyrazole (Illustrative)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6470 |

| b (Å) | 14.1077 |

| c (Å) | 14.0062 |

| β (°) | 104.891 |

| Volume (ų) | 1842.2 |

Note: Data is from a representative pyrazole derivative nih.gov and does not represent this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Chiral Derivatives

Chiroptical spectroscopy is applied to chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral center were introduced, for example, by substitution on the cyclohexene ring, or if the molecule were forced into a stable, twisted conformation (atropisomerism), then chiroptical techniques would be applicable.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis range. It provides information about the stereochemistry of a molecule's electronic transitions. An ECD spectrum consists of positive and/or negative peaks (Cotton effects) at the same wavelengths as the UV-Vis absorption bands. The sign and intensity of these peaks are highly sensitive to the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized IR light wikipedia.org. It provides stereochemical information about the vibrational modes of a chiral molecule. Since every part of a molecule contributes to its vibrational spectrum, VCD can be a powerful tool for determining the absolute configuration of complex molecules, even those without a strong UV chromophore nih.govnih.govresearchgate.net. VCD is particularly sensitive to the conformation and absolute structure of chiral molecules nih.gov.

For a hypothetical chiral derivative of this compound, experimental ECD and VCD spectra would be measured. These experimental spectra would then be compared to spectra predicted by quantum-chemical calculations for a known configuration (e.g., the R or S enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Methylpyrazole |

Coordination Chemistry and Ligand Properties of 5 Cyclohexen 1 Yl 1 Methylpyrazole

Exploration of Binding Modes and Coordination Sites on the Pyrazole (B372694) and Cyclohexenyl Moieties

The 5-(Cyclohexen-1-yl)-1-methylpyrazole ligand presents two primary regions for potential coordination to a metal center: the pyrazole ring and the cyclohexenyl group. The pyrazole moiety contains two nitrogen atoms, N1 and N2. The N2 nitrogen, with its available lone pair of electrons, is the most probable coordination site, acting as a monodentate ligand. This is a common binding mode for N-substituted pyrazoles.

The cyclohexenyl group's π-system of the carbon-carbon double bond could potentially engage in η²-coordination with a metal center. However, such interactions are generally weaker and less common for simple alkenes in the presence of a stronger N-donor like the pyrazole ring. The steric bulk of the cyclohexenyl group might also influence the coordination geometry around the metal center.

Potential Coordination Modes of this compound

| Moiety | Potential Coordination Site(s) | Expected Binding Mode |

| Pyrazole | N2 atom | Monodentate |

| Cyclohexenyl | C=C double bond | η²-coordination (less likely) |

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for forming complexes with N-donor ligands. This typically involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. The resulting complexes could be characterized by a variety of spectroscopic and analytical techniques.

Anticipated Spectroscopic and Analytical Data for Metal Complexes

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Shifts in the C=N and C=C stretching frequencies upon coordination to a metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the pyrazole and cyclohexenyl protons upon complexation. |

| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal ion. |

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complexes. |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Metal complexes of pyrazole-based ligands have been widely explored as catalysts in a variety of organic transformations. If complexes of this compound were to be synthesized, they could potentially exhibit catalytic activity in reactions such as C-C cross-coupling, oxidation, and polymerization. The electronic and steric properties imparted by the cyclohexenyl and methyl substituents could influence the catalytic performance.

The potential for both a strong N-donor site and a weaker π-donor site could lead to interesting reactivity, possibly enabling cooperative effects in catalysis. However, without experimental data, this remains speculative.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The monodentate nature of the pyrazole nitrogen in this compound makes it a suitable candidate as a terminal or "capping" ligand in the construction of coordination polymers and MOFs. To form extended structures, this ligand would likely need to be used in conjunction with multitopic bridging ligands.

The bulky cyclohexenyl group could play a role in templating the formation of porous structures by influencing the packing of the coordination polymers. The hydrophobicity of this group might also be exploited to create MOFs with specific sorption properties.

No Information Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound “this compound.” Consequently, it is not possible to generate an article detailing its role as a synthetic intermediate and precursor in chemical research according to the provided outline.

Without any available data on the synthesis, reactions, or properties of this compound, the creation of a thorough and informative article with detailed research findings and data tables is not feasible. The absence of information prevents the fulfillment of the request as outlined.

Advanced Analytical Methodologies for 5 Cyclohexen 1 Yl 1 Methylpyrazole

Chromatographic Techniques for Purity Assessment and Separation in Research Settings

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture for identification and purity evaluation. The choice of technique depends on the compound's volatility, polarity, and stability.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for many pyrazole (B372694) derivatives researchgate.netresearchgate.net. For a compound like 5-(Cyclohexen-1-yl)-1-methylpyrazole, GC can effectively separate it from starting materials, byproducts, and solvents. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification based on the compound's mass spectrum and fragmentation patterns researchgate.net.

In a typical research setting, a capillary column with a non-polar or medium-polarity stationary phase would be selected. The oven temperature would be programmed to ramp up, ensuring the separation of compounds with different boiling points.

Table 1: Illustrative GC Parameters for Analysis of Pyrazole Derivatives (Note: These are generalized parameters and would require optimization for this compound.)

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C (FID) or MS Transfer Line at 280 °C |

The fragmentation of pyrazole rings in mass spectrometry often involves characteristic losses, such as the expulsion of HCN or N₂, which aids in structural confirmation researchgate.net.

High-Performance Liquid Chromatography is a versatile technique for non-volatile or thermally sensitive compounds. For pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed for purity determination and preparative separation ijcpa.inresearchgate.net.

This method separates compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to optimize separation ijcpa.in.

Table 2: Example RP-HPLC Method for a Pyrazoline Derivative (Note: This method, developed for a different pyrazoline compound, serves as a starting point for developing a method for this compound.) ijcpa.in

| Parameter | Condition |

| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Water and Methanol (e.g., 20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at a specific wavelength (e.g., 206 nm) |

| Column Temp. | 25 ± 2 °C |

| Injection Vol. | 5.0 µL |

The retention time in an HPLC chromatogram is a characteristic property of a compound under specific conditions, and the peak area is proportional to its concentration, allowing for both qualitative and quantitative analysis ijcpa.in.

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used extensively in research for monitoring reaction progress, identifying compounds, and determining purity orientjchem.orgresearchgate.netresearchgate.net. A small amount of the sample is spotted onto a plate coated with an adsorbent like silica gel. The plate is then developed in a sealed chamber with a suitable solvent system (eluent).

The separation is based on the differential adsorption of the compounds to the stationary phase. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification researchgate.net. Visualization can be achieved under UV light if the compound is UV-active, or by using staining agents rsc.org.

Quantitative Analysis Methods

Beyond chromatographic techniques, other methods are vital for the quantitative assessment of newly synthesized compounds.

Spectrophotometric Assays : UV-Visible spectrophotometry can be a straightforward method for quantification if the pyrazole derivative possesses a suitable chromophore that absorbs light in the UV-Vis range taylorfrancis.comscispace.com. The absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law. This technique is often used in the analysis of pyrazole compounds, particularly those with extended conjugation or specific substituents that enhance UV activity taylorfrancis.com.

Elemental Analysis : This technique determines the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. For a novel compound like this compound, elemental analysis is a fundamental method to confirm its empirical formula. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the proposed molecular formula. This is a critical step in the characterization of newly synthesized nitrogen-containing heterocyclic compounds nih.gov.

Method Validation and Quality Control in Academic Research

In academic research, validating analytical methods ensures that the results are reliable and reproducible. While not as stringent as in a regulatory environment, good research practice involves validating key performance characteristics of a new analytical method ijcpa.inresearchgate.net.

Key validation parameters for a technique like HPLC include ijcpa.inresearchgate.netmdpi.com:

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

Linearity : The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy : The closeness of the test results to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

By establishing these parameters, researchers can have confidence in the purity assessments and quantitative data generated for compounds like this compound, ensuring the quality of subsequent scientific investigations.

Future Research Directions and Unexplored Avenues for 5 Cyclohexen 1 Yl 1 Methylpyrazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is well-established, but the application of green and sustainable chemistry principles to the production of 5-(Cyclohexen-1-yl)-1-methylpyrazole is a primary area for future research. Conventional methods often rely on hazardous solvents and harsh conditions, creating a need for more environmentally benign alternatives. benthamdirect.com

Future research should focus on developing synthetic protocols that are not only efficient and high-yielding but also operationally simple and atom-economical. nih.gov Promising strategies include:

Microwave-Assisted Synthesis: Utilizing microwave activation, potentially under solvent-free conditions, could dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com A one-pot synthesis starting from an appropriate α,β-unsaturated ketone precursor, p-toluenesulfonhydrazide, and a base like potassium carbonate represents a viable green approach. mdpi.com

Catalytic Approaches: The exploration of novel catalysts could improve efficiency and selectivity. This includes using recyclable catalysts, such as silica-supported sulfuric acid or other heterogeneous Lewis acids, which simplify product purification and minimize waste. thieme-connect.com

Aqueous Media Synthesis: Developing synthetic routes in water, the most abundant and non-polluting solvent, is a key goal of green chemistry. thieme-connect.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate reactions of organic substrates in aqueous media. thieme-connect.com

Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction to assemble the target molecule from simple, readily available starting materials would be a significant advancement in efficiency and sustainability. acs.orgresearchgate.net

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency, solvent-free conditions. mdpi.com | Optimization of microwave parameters; exploration of solid-supported reagents. |

| Green Catalysis | Catalyst recyclability, reduced waste, improved selectivity. thieme-connect.comjetir.org | Development of novel heterogeneous catalysts; testing catalytic efficiency in aqueous media. |

| Aqueous Synthesis | Environmentally benign, low cost, enhanced safety. thieme-connect.com | Overcoming solubility issues of non-polar reactants; use of phase-transfer catalysts or surfactants. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced purification steps. acs.orgresearchgate.net | Identification of suitable starting materials for a convergent synthesis. |

Exploration of Advanced Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse library of new derivatives with tailored properties. Research in this area can unlock novel applications by systematically modifying the core structure.

Key avenues for exploration include:

Pyrazole Ring Functionalization: The C4 position of the pyrazole ring is typically electron-rich and susceptible to electrophilic substitution, providing a handle for introducing various functional groups (e.g., nitro, halo, acyl groups). The C3 position can also be functionalized, often requiring different synthetic strategies. acs.org

Cyclohexenyl Ring Chemistry: The double bond in the cyclohexene moiety is a prime site for a wide range of chemical transformations, including epoxidation, dihydroxylation, hydrogenation, and halogenation. These modifications would alter the steric and electronic properties of the molecule, influencing its physical properties and interaction with other molecules.

Side-Chain Installation: Advanced synthetic methods could be employed to introduce functionalized side chains at the C3 or C4 positions of the pyrazole ring. acs.org For instance, installing chloromethyl groups can serve as a precursor for nucleophilic substitution reactions, enabling the attachment of thioether or phosphine ligands. acs.org

| Target Site | Reaction Type | Potential Functional Groups | Purpose of Derivatization |

| Pyrazole C4-Position | Electrophilic Substitution | -NO₂, -Br, -Cl, -COR | Modulate electronic properties, create synthetic handles. |

| Cyclohexene Double Bond | Addition Reactions | Epoxide, Diol, Halogens | Alter solubility, steric profile, and create chiral centers. |

| Pyrazole C3-Position | Lithiation/Electrophilic Quench | -CHO, -COOH, -SR | Introduce coordinating groups for sensor or catalyst development. acs.org |

Investigation of New Non-Clinical Applications in Emerging Fields

The unique hybrid structure of this compound makes it a candidate for several advanced material applications. The nitrogen atoms of the pyrazole ring can act as excellent coordinating sites for metal ions, a property that is foundational for developing sensors and supramolecular structures. nih.gov

Chemical Sensing: Pyrazole derivatives have shown significant promise as chemosensors for detecting various metal ions, including Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.govrsc.orgnih.gov Future work should involve synthesizing derivatives of this compound bearing chromophoric or fluorophoric groups. The binding of a target analyte to the pyrazole nitrogen atoms could induce a measurable change in color or fluorescence, enabling its use in environmental and biological monitoring. nih.gov

Energy Storage: Certain nitrogen-rich pyrazole compounds are investigated as energetic materials because a high amount of energy is stored in their structures. researchgate.net Additionally, pyrazolium-based salts have been identified as novel phase-change materials (PCMs) for thermal energy storage, operating in the 100-200 °C range. nih.gov Furthermore, azobispyrazoles have been explored for photocontrolled energy storage, functioning as molecular solar thermal (MOST) systems that can capture solar energy and release it on demand. nih.govacs.org The properties of this compound could be tailored for these applications, for example, by conversion to its corresponding salt or by incorporation into larger photoswitchable systems.

Supramolecular Chemistry: The pyrazole ring, particularly when N-H is available, can participate in hydrogen bonding to form complex supramolecular assemblies like dimers, trimers, and chains. mdpi.com While the N1 position in the target compound is methylated, the N2 atom can still act as a hydrogen bond acceptor. This, combined with the potential for π-π stacking interactions, makes it a valuable building block for designing crystal structures and coordination polymers with specific network topologies. acs.org

Advanced Theoretical and Computational Studies to Predict Novel Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of novel molecules before their synthesis, saving significant time and resources. researchgate.netresearchgate.net For this compound, theoretical studies can provide deep insights into its fundamental characteristics.

Future computational investigations should include:

Geometry and Electronic Structure: DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict the molecule's electronic behavior, including its potential as an electron donor or acceptor and its kinetic stability. nih.govresearchgate.net